Cas no 124421-11-0 (1-Chloro-3,5-dimethyl-2-nitrobenzene)

1-Chloro-3,5-dimethyl-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Chloro-3,5-dimethyl-2-nitrobenzene
- 1-chloro-3,5-dimethyl-2-nitro-benzene
- Benzene, 1-chloro-3,5-dimethyl-2-nitro-
- AKOS025287165
- 124421-11-0
-
- MDL: MFCD25957035
- Inchi: InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3
- InChI Key: MKRBHWVTZIIMIT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 185.0243562g/mol
- Monoisotopic Mass: 185.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 45.8Ų
1-Chloro-3,5-dimethyl-2-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007263-500mg |
1-Chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 97% | 500mg |
$806.85 | 2023-09-03 | |
eNovation Chemicals LLC | Y0991574-1g |
1-chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 95% | 1g |
$665 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610045-1g |
1-Chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 98% | 1g |
¥18337.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610045-250mg |
1-Chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 98% | 250mg |
¥7108.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610045-500mg |
1-Chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 98% | 500mg |
¥10346.00 | 2024-08-09 | |
Alichem | A010007263-250mg |
1-Chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A010007263-1g |
1-Chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 97% | 1g |
$1549.60 | 2023-09-03 | |
eNovation Chemicals LLC | Y0991574-5g |
1-chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 95% | 5g |
$2600 | 2025-02-26 | |
eNovation Chemicals LLC | Y0991574-5g |
1-chloro-3,5-dimethyl-2-nitrobenzene |
124421-11-0 | 95% | 5g |
$2600 | 2025-02-25 |
1-Chloro-3,5-dimethyl-2-nitrobenzene Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on 1-Chloro-3,5-dimethyl-2-nitrobenzene
Recent Advances in the Application of 1-Chloro-3,5-dimethyl-2-nitrobenzene (CAS: 124421-11-0) in Chemical Biology and Pharmaceutical Research
The compound 1-Chloro-3,5-dimethyl-2-nitrobenzene (CAS: 124421-11-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief synthesizes the latest findings on its structural properties, synthetic utility, and potential therapeutic applications, with a focus on peer-reviewed studies published within the last three years.
Recent studies highlight the role of 1-Chloro-3,5-dimethyl-2-nitrobenzene in facilitating efficient C-C and C-N bond-forming reactions, particularly in the construction of heterocyclic scaffolds. A 2023 Journal of Medicinal Chemistry study demonstrated its use in the synthesis of novel benzimidazole derivatives with potent antimicrobial activity against multidrug-resistant pathogens. The electron-withdrawing nitro and chloro groups at the ortho and para positions, respectively, enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling rapid diversification of molecular libraries.
In pharmaceutical development, this compound has emerged as a critical building block for kinase inhibitors. A Nature Communications paper (2024) detailed its incorporation into allosteric AKT inhibitors, where the steric bulk from the dimethyl groups improved target selectivity by 40% compared to analogous structures. Computational docking studies revealed that the nitro group participates in key hydrogen-bonding interactions with the kinase's hinge region, a finding corroborated by X-ray crystallography data.
Toxicological assessments of 124421-11-0 derivatives have progressed significantly. A 2024 Chemical Research in Toxicology report established structure-activity relationships (SAR) showing that metabolic stability increases when the chloro substituent is retained during derivatization. This property makes it particularly valuable for prodrug design, as evidenced by its use in a new class of hypoxia-activated anticancer agents currently in Phase I clinical trials (NCT05333029).
From a synthetic chemistry perspective, recent breakthroughs include a photoredox-catalyzed arylation protocol (ACS Catalysis, 2023) that leverages the compound's nitro group as a traceless directing group. This method achieves C-H functionalization at the 4-position with 89% yield, enabling rapid access to polysubstituted arenes for high-throughput screening.
Ongoing research directions focus on exploiting 1-Chloro-3,5-dimethyl-2-nitrobenzene's unique electronic properties for bioorthogonal chemistry applications. Preliminary results from an Angewandte Chemie study (2024) suggest its potential as a precursor for strain-promoted oxidation-responsive linkers in antibody-drug conjugates (ADCs), addressing current limitations in payload release kinetics.
This compound's commercial availability (>98% purity from major suppliers like Sigma-Aldrich and TCI) and well-characterized safety profile (LD50 > 2000 mg/kg in rodent models) position it as a workhorse intermediate for both academic and industrial research. Current patent analyses (Derwent Innovation, 2024) show a 35% year-over-year increase in filings referencing 124421-11-0, particularly in applications related to neurodegenerative disease therapeutics and PET tracer development.
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